Tiotropium bromide Tiotropium bromide Tiotropium Bromide is the bromide salt form of tiotropium, a quaternary ammonium derivative of atropine and a muscarinic receptor antagonist, with bronchodilating activity. Although it does not display selectivity for specific muscarinic receptors, on topical application, tiotropium bromide acts mainly on M3 muscarinic receptors located on smooth muscle cells and submucosal glands, preventing smooth muscle contraction and mucus secretion, thus producing a bronchodilatory effect.
Tiotropium bromide is an organic bromide salt having (1alpha,2beta,4beta,5alpha,7beta)-7-[(hydroxydi-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0(2,4)]nonane as the counterion. Used (in the form of the hydrate) for maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease. It has a role as a bronchodilator agent and a muscarinic antagonist. It is an organic bromide salt and a quaternary ammonium salt.
Tiotropium is a synthetic anticholinergic agent that is used as an inhalant for treatment of acute bronchospasm due to chronic bronchitis or emphysema. Tiotropium has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Brand Name: Vulcanchem
CAS No.: 136310-93-5
VCID: VC0545404
InChI: InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/t11?,12-,13+,16-,17+;
SMILES: C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-]
Molecular Formula: C19H22BrNO4S2
Molecular Weight: 472.4 g/mol

Tiotropium bromide

CAS No.: 136310-93-5

Inhibitors

VCID: VC0545404

Molecular Formula: C19H22BrNO4S2

Molecular Weight: 472.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Tiotropium bromide - 136310-93-5

CAS No. 136310-93-5
Product Name Tiotropium bromide
Molecular Formula C19H22BrNO4S2
Molecular Weight 472.4 g/mol
IUPAC Name [(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide
Standard InChI InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/t11?,12-,13+,16-,17+;
Standard InChIKey DQHNAVOVODVIMG-RGECMCKFSA-M
Isomeric SMILES C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-]
SMILES C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-]
Canonical SMILES C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-]
Appearance Solid powder
Description Tiotropium Bromide is the bromide salt form of tiotropium, a quaternary ammonium derivative of atropine and a muscarinic receptor antagonist, with bronchodilating activity. Although it does not display selectivity for specific muscarinic receptors, on topical application, tiotropium bromide acts mainly on M3 muscarinic receptors located on smooth muscle cells and submucosal glands, preventing smooth muscle contraction and mucus secretion, thus producing a bronchodilatory effect.
Tiotropium bromide is an organic bromide salt having (1alpha,2beta,4beta,5alpha,7beta)-7-[(hydroxydi-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0(2,4)]nonane as the counterion. Used (in the form of the hydrate) for maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease. It has a role as a bronchodilator agent and a muscarinic antagonist. It is an organic bromide salt and a quaternary ammonium salt.
Tiotropium is a synthetic anticholinergic agent that is used as an inhalant for treatment of acute bronchospasm due to chronic bronchitis or emphysema. Tiotropium has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 679 BR, BA
7-((hydroxybis(2-thienyl)acetyl)oxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo(3.3.1.0(2,4))nonane bromide
BA 679 BR
BA-679 BR
BA679 BR
BR, BA 679
Bromide, Tiotropium
Spiriva
tiotropium
tiotropium bromide
Reference 1: Ramadan WH, Kabbara WK, El Khoury GM, Al Assir SA. Combined bronchodilators (tiotropium plus olodaterol) for patients with chronic obstructive pulmonary disease. Int J Chron Obstruct Pulmon Dis. 2015 Oct 30;10:2347-56. doi: 10.2147/COPD.S88246. eCollection 2015. Review. PubMed PMID: 26586940; PubMed Central PMCID: PMC4634833.
2: Pelaia G, Vatrella A, Busceti MT, Gallelli L, Calabrese C, Terracciano R, Lombardo N, Maselli R. Pharmacologic rationale underlying the therapeutic effects of tiotropium/olodaterol in COPD. Ther Clin Risk Manag. 2015 Oct 8;11:1563-72. doi: 10.2147/TCRM.S84151. eCollection 2015. Review. PubMed PMID: 26504398; PubMed Central PMCID: PMC4603718.
3: Alvarado-Gonzalez A, Arce I. Tiotropium Bromide in Chronic Obstructive Pulmonary Disease and Bronchial Asthma. J Clin Med Res. 2015 Nov;7(11):831-9. doi: 10.14740/jocmr2305w. Epub 2015 Sep 25. Review. PubMed PMID: 26491494; PubMed Central PMCID: PMC4596263.
4: Farne HA, Cates CJ. Long-acting beta2-agonist in addition to tiotropium versus either tiotropium or long-acting beta2-agonist alone for chronic obstructive pulmonary disease. Cochrane Database Syst Rev. 2015 Oct 22;10:CD008989. doi: 10.1002/14651858.CD008989.pub3. Review. PubMed PMID: 26490945.
5: Cheyne L, Irvin-Sellers MJ, White J. Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease. Cochrane Database Syst Rev. 2015 Sep 22;9:CD009552. doi: 10.1002/14651858.CD009552.pub3. Review. PubMed PMID: 26391969.
6: Muruganandan S, Jayaram L. Profile of a fixed-dose combination of tiotropium/olodaterol and its potential in the treatment of COPD. Int J Chron Obstruct Pulmon Dis. 2015 Jun 18;10:1179-89. doi: 10.2147/COPD.S54154. eCollection 2015. Review. PubMed PMID: 26124657; PubMed Central PMCID: PMC4476436.
7: Mihălţan F, Ulmeanu R. [Tiotropium in asthma--a new opportunity?]. Pneumologia. 2014 Oct-Dec;63(4):200-2. Review. Romanian. PubMed PMID: 25665363.
8: Rodrigo GJ, Castro-Rodríguez JA. What is the role of tiotropium in asthma?: a systematic review with meta-analysis. Chest. 2015 Feb;147(2):388-96. doi: 10.1378/chest.14-1698. Review. PubMed PMID: 25322075.
9: Keating GM. Tiotropium Respimat(®) Soft Mist™ inhaler: a review of its use in chronic obstructive pulmonary disease. Drugs. 2014 Oct;74(15):1801-16. doi: 10.1007/s40265-014-0307-4. Review. PubMed PMID: 25300412.
10: Karner C, Chong J, Poole P. Tiotropium versus placebo for chronic obstructive pulmonary disease. Cochrane Database Syst Rev. 2014 Jul 21;7:CD009285. doi: 10.1002/14651858.CD009285.pub3. Review. PubMed PMID: 25046211.
11: Rashid Q, Klein R. Tiotropium in the treatment of patients with asthma. South Med J. 2014 May;107(5):330-7. doi: 10.1097/SMJ.0000000000000108. Review. PubMed PMID: 24937736.
12: Mathioudakis AG, Chatzimavridou-Grigoriadou V, Evangelopoulou E, Mathioudakis GA, Siafakas NM. Comparative mortality risk of tiotropium administered via handihaler or respimat in COPD patients: are they equivalent? Pulm Pharmacol Ther. 2014 Aug;28(2):91-7. doi: 10.1016/j.pupt.2014.04.009. Epub 2014 May 16. Review. PubMed PMID: 24846455.
13: Institute for Quality and Efficiency in Health Care: Executive Summaries [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2005-. Available from http://www.ncbi.nlm.nih.gov/books/NBK198783/ PubMed PMID: 24783293.
14: Novelli F, Costa F, Latorre M, Malagrinò L, Celi A, Vagaggini B, Paggiaro P. Tiotropium: a new therapeutic option in asthma. Monaldi Arch Chest Dis. 2013 Sep-Dec;79(3-4):109-15. Review. PubMed PMID: 24761528.
15: Befekadu E, Onofrei C, Colice GL. Tiotropium in asthma: a systematic review. J Asthma Allergy. 2014 Feb 27;7:11-21. doi: 10.2147/JAA.S38841. eCollection 2014. Review. PubMed PMID: 24600237; PubMed Central PMCID: PMC3942115.
16: Koblížek V. [The position of tiotropium in new treatment guidelines for chronic obstructive pulmonary disease]. Vnitr Lek. 2013 Dec;59(12):1073-80. Review. Czech. PubMed PMID: 24350939.
17: Tian JW, Chen JW, Chen R, Chen X. Tiotropium versus placebo for inadequately controlled asthma: a meta-analysis. Respir Care. 2014 May;59(5):654-66. doi: 10.4187/respcare.02703. Epub 2013 Oct 29. Review. PubMed PMID: 24170916.
18: Karabis A, Lindner L, Mocarski M, Huisman E, Greening A. Comparative efficacy of aclidinium versus glycopyrronium and tiotropium, as maintenance treatment of moderate to severe COPD patients: a systematic review and network meta-analysis. Int J Chron Obstruct Pulmon Dis. 2013;8:405-23. doi: 10.2147/COPD.S48967. Epub 2013 Sep 9. Review. PubMed PMID: 24043936; PubMed Central PMCID: PMC3772873.
19: Cheyne L, Irvin-Sellers MJ, White J. Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease. Cochrane Database Syst Rev. 2013 Sep 16;9:CD009552. doi: 10.1002/14651858.CD009552.pub2. Review. Update in: Cochrane Database Syst Rev. 2015;9:CD009552. PubMed PMID: 24043433.
20: Welsh EJ, Cates CJ, Poole P. Combination inhaled steroid and long-acting beta2-agonist versus tiotropium for chronic obstructive pulmonary disease. Cochrane Database Syst Rev. 2013 May 31;5:CD007891. doi: 10.1002/14651858.CD007891.pub3. Review. PubMed PMID: 23728670.
PubChem Compound 5487426
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator